molecular formula C18H15N5O3 B10990881 4-hydroxy-8-methoxy-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)quinoline-3-carboxamide

4-hydroxy-8-methoxy-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)quinoline-3-carboxamide

Cat. No.: B10990881
M. Wt: 349.3 g/mol
InChI Key: VYOPOFGDIZJNDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-hydroxy-8-methoxy-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)quinoline-3-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-chloroquinoline derivatives with phenylhydrazine in the presence of 1-pentanol, followed by N-alkylation using sodium carbonate . Another approach utilizes microwave-mediated, catalyst-free synthesis involving enaminonitriles and benzohydrazides .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-8-methoxy-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)quinoline-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the quinoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various quinoline derivatives with different functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-hydroxy-8-methoxy-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)quinoline-3-carboxamide is unique due to its combination of a quinoline core and a triazolopyridine moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C18H15N5O3

Molecular Weight

349.3 g/mol

IUPAC Name

8-methoxy-4-oxo-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-quinoline-3-carboxamide

InChI

InChI=1S/C18H15N5O3/c1-26-13-6-4-5-11-16(13)19-9-12(17(11)24)18(25)20-10-15-22-21-14-7-2-3-8-23(14)15/h2-9H,10H2,1H3,(H,19,24)(H,20,25)

InChI Key

VYOPOFGDIZJNDE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1NC=C(C2=O)C(=O)NCC3=NN=C4N3C=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.